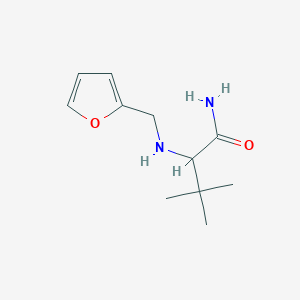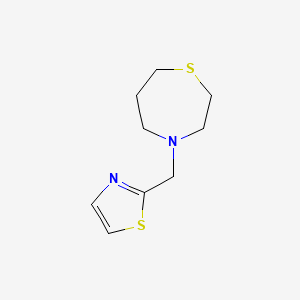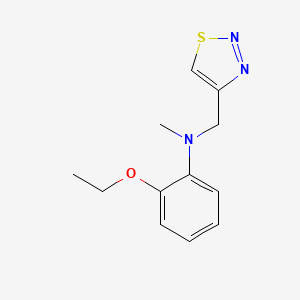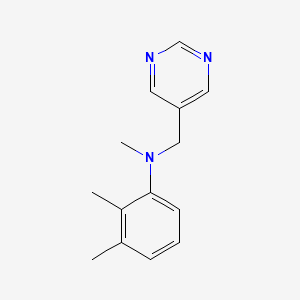
N-(4,6-dimethylpyridin-2-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-dimethylpyridin-2-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide, also known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPP is a pyrrolidine-based compound that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N-(4,6-dimethylpyridin-2-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide is not fully understood. However, it has been reported to act as an inhibitor of certain enzymes, such as acetylcholinesterase and histone deacetylase. N-(4,6-dimethylpyridin-2-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide has also been reported to modulate the activity of certain receptors, such as the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects:
N-(4,6-dimethylpyridin-2-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide has been reported to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-(4,6-dimethylpyridin-2-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide has also been reported to induce apoptosis in cancer cells and inhibit the replication of viruses, such as hepatitis C virus (HCV).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4,6-dimethylpyridin-2-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized using standard laboratory techniques. However, N-(4,6-dimethylpyridin-2-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
For research on N-(4,6-dimethylpyridin-2-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide could lead to the development of new treatments for various diseases and conditions.
Métodos De Síntesis
N-(4,6-dimethylpyridin-2-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide can be synthesized using various methods, including the reaction of 4,6-dimethyl-2-pyridinecarboxaldehyde with morpholine and pyrrolidine-1-carboxylic acid. The reaction is carried out in the presence of a catalyst, such as triethylamine, and the product is purified using column chromatography. The yield of N-(4,6-dimethylpyridin-2-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide using this method is reported to be around 70%.
Aplicaciones Científicas De Investigación
N-(4,6-dimethylpyridin-2-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been reported to have anti-inflammatory, anti-cancer, and anti-viral properties. N-(4,6-dimethylpyridin-2-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c1-13-9-14(2)18-16(10-13)19-17(22)21-4-3-15(12-21)11-20-5-7-23-8-6-20/h9-10,15H,3-8,11-12H2,1-2H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUMZNXYBJTHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)N2CCC(C2)CN3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethylpyridin-2-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(1H-benzimidazol-2-yl)pyrrolidin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B7631140.png)

![2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]oxolane-3-sulfonamide](/img/structure/B7631153.png)
![4-morpholin-4-yl-N-[2-(1H-pyrrol-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B7631158.png)
![2-[[2-(Dimethylamino)pyrimidin-4-yl]methylamino]-3,3-dimethylbutanamide](/img/structure/B7631175.png)
![4-(dimethylamino)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]pyridine-2-carboxamide](/img/structure/B7631180.png)
![[4-(dimethylamino)pyridin-2-yl]-[2-(3,5-dimethyl-1H-pyrazol-4-yl)azepan-1-yl]methanone](/img/structure/B7631191.png)


![3-[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]-5-[(2-methylpyrrolidin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7631219.png)
![2,2,6,6-tetramethyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]morpholine-4-carboxamide](/img/structure/B7631226.png)
![2,2,6,6-tetramethyl-N-[(2-methylpyrimidin-4-yl)methyl]morpholine-4-carboxamide](/img/structure/B7631231.png)
![5-[1-(Azepan-1-yl)ethyl]-3-(4-methylsulfonylphenyl)-1,2,4-oxadiazole](/img/structure/B7631239.png)
